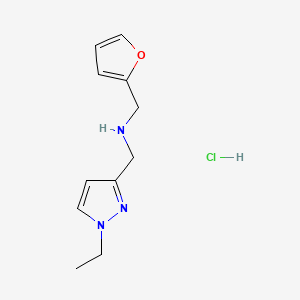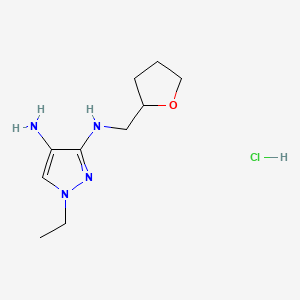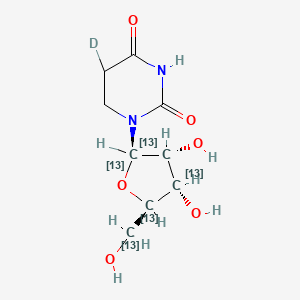
Uridine-1',2',3',4',5'-13C5 (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is a labeled nucleoside, specifically a form of uridine where the carbon atoms in the ribose sugar are replaced with the carbon-13 isotope. Uridine is one of the four basic components of ribonucleic acid (RNA), playing a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled glucose. The glucose undergoes a series of reactions, including isomerization, phosphorylation, and glycosylation, to form the labeled ribose, which is then coupled with uracil to produce the labeled uridine .
Industrial Production Methods
Industrial production of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form uronic acids.
Reduction: The uracil base can be reduced to dihydrouridine under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Dihydrouridine and other reduced forms.
Substitution: Various substituted uridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is widely used in scientific research due to its labeled nature, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of uridine-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Wirkmechanismus
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow for precise tracking of uridine’s metabolic fate, providing insights into its role in cellular processes. Molecular targets include enzymes involved in nucleotide metabolism and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-13C9,15N2: Another labeled form of uridine with both carbon-13 and nitrogen-15 isotopes.
5-Methyl-Uridine-1’,2’,3’,4’,5’-13C5: A methylated version of the labeled uridine.
Uridine-5’-Triphosphate-13C9,15N2: A triphosphate form of labeled uridine.
Uniqueness
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is unique due to its specific labeling pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The uniform labeling of the ribose moiety allows for detailed analysis of ribose-related metabolic pathways, distinguishing it from other labeled uridine compounds .
Eigenschaften
Molekularformel |
C9H14N2O6 |
|---|---|
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1/t1?,4-,6-,7-,8- |
InChI-Schlüssel |
ZPTBLXKRQACLCR-CVIQRLAESA-N |
Isomerische SMILES |
[2H]C1CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


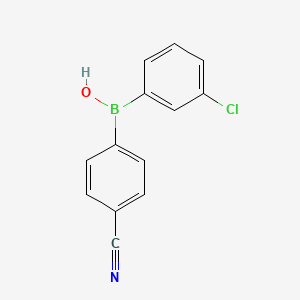
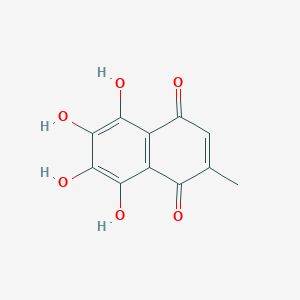
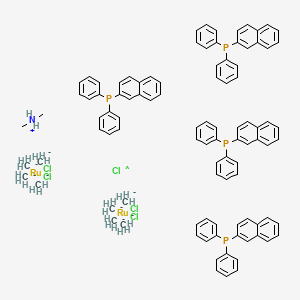

![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
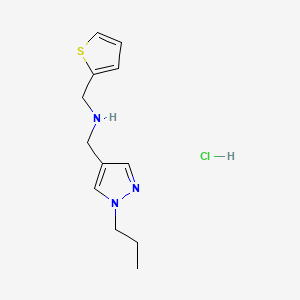
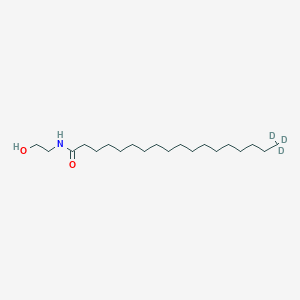
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
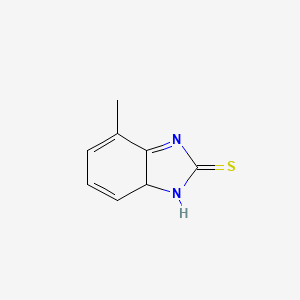
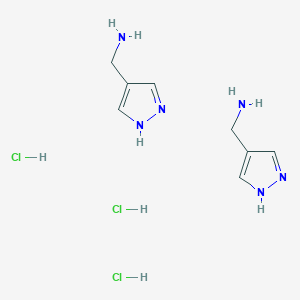
![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
